molecular formula C21H25N7O B12169085 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12169085
M. Wt: 391.5 g/mol
InChI Key: WNUATQWRMJPFQR-UHFFFAOYSA-N
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Description

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide typically involves a multi-step process. One common method is the condensation reaction between substituted diformyl indolenines and 3-amino-1H-indazoles, catalyzed by acetic acid . This method is known for its high yield and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 can enhance the transformation of the products .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(5-isobutyl-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimido[1,2-b]indazole and triazole rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C21H25N7O/c1-12(2)11-18-23-21(26-25-18)24-19(29)10-9-15-13(3)22-20-16-7-5-6-8-17(16)27-28(20)14(15)4/h5-8,12H,9-11H2,1-4H3,(H2,23,24,25,26,29)

InChI Key

WNUATQWRMJPFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NC4=NNC(=N4)CC(C)C

Origin of Product

United States

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